molecular formula C11H15ClN2 B1274109 4-((Benzyl)amino)butyronitrile monohydrochloride CAS No. 7544-97-0

4-((Benzyl)amino)butyronitrile monohydrochloride

Cat. No. B1274109
CAS RN: 7544-97-0
M. Wt: 210.7 g/mol
InChI Key: MZJHLYULZSPGRX-UHFFFAOYSA-N
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Description

The compound "4-((Benzyl)amino)butyronitrile monohydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various benzonitrile derivatives and their synthesis, which can provide insights into the general class of compounds to which "4-((Benzyl)amino)butyronitrile monohydrochloride" belongs. Benzonitrile derivatives are often used as intermediates in the synthesis of pharmaceuticals, polymers, and other organic compounds .

Synthesis Analysis

The synthesis of benzonitrile derivatives typically involves nucleophilic substitution reactions, condensation reactions, or catalytic hydrogenation processes. For example, the synthesis of polyamides and poly(amide-imide)s derived from benzonitrile derivatives involves direct poly-condensation with aromatic dicarboxylic acids and bis(carboxyphthalimide)s . Another paper describes the nickel-catalyzed transfer hydrogenation of benzonitrile using alcohols as hydrogen donors . Additionally, asymmetric synthesis of benzonitrile derivatives can be achieved through Strecker-type reactions . These methods could potentially be adapted for the synthesis of "4-((Benzyl)amino)butyronitrile monohydrochloride."

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of a benzonitrile group attached to various substituents. The crystal structure of these compounds can be determined using X-ray crystallography, as demonstrated in the synthesis of a benzonitrile derivative with antitumor activity . The molecular structures, spectroscopy, and electronic properties of benzonitrile derivatives can also be studied using density functional theory (DFT) and other spectroscopic methods .

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including radical addition, as seen in the stereoselective radical addition to the dehydroalanine moiety of a chiral nickel(II) complex . They can also participate in condensation reactions to form Schiff bases, which have been studied for their crystal structures and theoretical calculations . These reactions are crucial for the further functionalization and application of benzonitrile derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as solubility, thermal stability, and glass transition temperatures, are important for their practical applications. For instance, polymers derived from benzonitrile derivatives exhibit high thermal stability and are soluble in polar aprotic solvents . The inherent viscosities, glass transition temperatures, and thermogravimetric analysis can provide information about the material properties of these polymers .

properties

IUPAC Name

4-(benzylamino)butanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJHLYULZSPGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226358
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyl)amino)butyronitrile monohydrochloride

CAS RN

7544-97-0
Record name Butanenitrile, 4-[(phenylmethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7544-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007544970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((Benzyl)amino)butyronitrile monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(benzyl)amino]butyronitrile monohydrochloride
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